A-1210477

説明

特性

IUPAC Name |

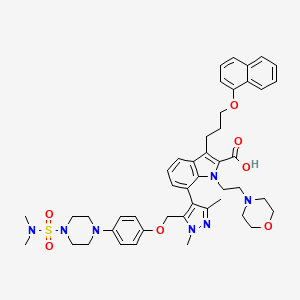

7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVAWGSQPHFXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H55N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-1210477: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of A-1210477, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a common feature in many human cancers and a key mechanism of resistance to conventional chemotherapies and other targeted agents, including BCL-2 inhibitors.[1][2] this compound represents a critical tool for both basic research and therapeutic development, offering a specific means to counteract MCL-1-driven cell survival.

Core Mechanism of Action: Re-engaging Apoptosis

The primary mechanism of action of this compound is the direct and high-affinity binding to the BCL-2 homology 3 (BH3) binding groove of the MCL-1 protein.[1][2] In healthy cells and particularly in cancer cells, MCL-1 sequesters pro-apoptotic proteins—specifically the BH3-only proteins like BIM and NOXA, and the effector proteins BAK and BAX—preventing them from initiating mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[1][3][4]

This compound acts as a BH3 mimetic. By occupying the BH3-binding groove of MCL-1, it competitively displaces these pro-apoptotic partners.[1][3][5] This disruption liberates proteins like BIM, which can then directly activate BAX and BAK, or neutralize other anti-apoptotic proteins. The freed BAX and BAK can then oligomerize in the mitochondrial outer membrane, leading to MOMP, the release of cytochrome c into the cytoplasm, and subsequent activation of the caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in programmed cell death.[4][6]

Studies have demonstrated that this compound-induced apoptosis is dependent on the activation of the BAX/BAK pathway.[6][7] This targeted action allows this compound to selectively kill cancer cells that are dependent on MCL-1 for survival.[1][5]

Signaling Pathway of this compound

Caption: this compound binds to MCL-1, releasing pro-apoptotic proteins to trigger apoptosis.

Quantitative Data Summary

This compound is characterized by its high affinity and selectivity for MCL-1 over other BCL-2 family proteins.

Table 1: Binding Affinity and Selectivity of this compound

| Protein | Binding Affinity (Ki) | Reference |

|---|---|---|

| MCL-1 | 0.45 nM - 0.454 nM | [1][2][3][5] |

| BCL-2 | >100-fold lower affinity vs MCL-1 | [3] |

| BCL-xL | >100-fold lower affinity vs MCL-1 | [3] |

| BCL-w | >100-fold lower affinity vs MCL-1 |[3] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Endpoint | Value | Notes | Reference |

|---|---|---|---|---|---|

| H2110 | Non-Small Cell Lung Cancer (NSCLC) | Cell Viability IC50 | < 10 µM | MCL-1 Dependent | [5] |

| H23 | Non-Small Cell Lung Cancer (NSCLC) | Cell Viability IC50 | < 10 µM | MCL-1 Dependent | [5] |

| HL-60 | Acute Myeloid Leukemia (AML) | Cell Viability | 47% at 0.1 µM (72h) | [8][9] | |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Cell Viability | 46% at 0.1 µM (72h) | [8][9] | |

| MV4-11 | Acute Myeloid Leukemia (AML) | Cell Viability | 38% at 0.1 µM (72h) | [8][9] | |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | Cell Viability | 43% at 0.1 µM (72h) | Resistant to ABT-737 | [8][9] |

| Various | Various Cancers | MCL-1-NOXA Interaction IC50 | ~1 µM | |[5] |

Overcoming Drug Resistance

A significant application of this compound is in overcoming resistance to other anticancer drugs, particularly other BH3 mimetics like ABT-737 or Navitoclax (ABT-263), which target BCL-2 and BCL-xL but not MCL-1.[10] In many tumors, resistance to these agents arises from the upregulation of MCL-1, which can compensate for the inhibition of BCL-2/xL and continue to sequester pro-apoptotic proteins. By specifically inhibiting MCL-1, this compound can restore sensitivity to these drugs, demonstrating strong synergistic effects when used in combination.[1][2][3][8]

Caption: this compound synergizes with BCL-2/xL inhibitors to induce apoptosis.

Key Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Disruption

This assay is used to demonstrate that this compound disrupts the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BIM).

-

Cell Treatment: Culture MCL-1 dependent cancer cells (e.g., OPM2 myeloma cells) to ~80% confluency. Treat cells with this compound (e.g., 2 µM) or a vehicle control (DMSO) for a short duration (e.g., 1-4 hours).

-

Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the cleared lysate with an antibody specific for MCL-1 overnight at 4°C with gentle rotation. Add fresh Protein A/G beads to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MCL-1 and the protein of interest (e.g., BIM or BAK). An antibody against an irrelevant protein (e.g., IgG) should be used as a negative control. A reduction in the amount of BIM co-precipitated with MCL-1 in the this compound-treated sample indicates disruption of the interaction.[5][6]

Cell Viability Assay

This assay quantifies the effect of this compound on the proliferation and viability of cancer cell lines to determine IC50 values.

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 10 µM) for a specified period (e.g., 72 hours). Include vehicle-only wells as a negative control.

-

Viability Measurement: Use a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle-treated control cells and plot the percentage of viability against the log of the drug concentration. Calculate the IC50 value using non-linear regression analysis.[8][9]

Apoptosis Quantification by Annexin V Staining

This flow cytometry-based assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.

-

Cell Treatment: Treat cells with this compound (e.g., 5 µM) or vehicle control for a relevant time course (e.g., 24 hours).

-

Staining: Harvest the cells, including any floating cells from the supernatant. Wash with cold PBS and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the induction of apoptosis compared to the control.[6]

General Experimental Workflow

Caption: Workflow for characterizing the mechanism of action of this compound.

Conclusion

This compound is a highly specific and potent inhibitor of MCL-1. Its mechanism of action is centered on disrupting the sequestration of pro-apoptotic proteins, thereby triggering the intrinsic mitochondrial apoptosis pathway in cancer cells that rely on MCL-1 for survival. Its ability to overcome resistance to other BCL-2 family inhibitors makes it a valuable agent for combination therapies. The experimental protocols outlined herein provide a robust framework for investigating its activity and further elucidating the complexities of apoptotic regulation in cancer.

References

- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of A-1210477 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-1210477, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[1][2][3] this compound represents a significant therapeutic strategy by directly targeting this critical survival protein, thereby reactivating the intrinsic apoptotic pathway in malignant cells.[4][5][6] This document details the mechanism of action of this compound, presents key quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a BH3 mimetic, competitively binding to the BH3-binding groove of MCL-1 with high affinity and selectivity.[1][4] This action displaces pro-apoptotic "BH3-only" proteins, such as BIM and NOXA, which are normally sequestered by MCL-1.[1][5] The release of these pro-apoptotic activators leads to the subsequent activation of the effector proteins BAX and BAK.[7][8] Activated BAX and BAK oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Notes |

| Ki (MCL-1) | 0.45 nM[5] | Dissociation constant for binding to MCL-1, indicating very high affinity. |

| IC50 (MCL-1:NOXA) | ~1 µM[5] | Concentration required to inhibit 50% of the MCL-1-NOXA interaction. |

| IC50 (Cell Viability) | <10 µM | In sensitive non-small cell lung cancer (NSCLC) cell lines H2110 and H23.[5] |

Table 2: Effects of this compound on Cell Viability in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | This compound (0.1 µM, 72h) % Viability | This compound (1 µM) + ABT-737 (1 µM, 72h) % Viability | Notes |

| HL-60 | 47% | 13% | Sensitive to this compound. Synergistic effect with ABT-737.[4] |

| MOLM-13 | 46% | 11% | Sensitive to this compound. Synergistic effect with ABT-737.[4] |

| MV4-11 | 38% | 10% | Sensitive to this compound. Synergistic effect with ABT-737.[4] |

| OCI-AML3 | 43% | Not specified | Resistant to ABT-737 but sensitive to this compound.[4][9] |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound inhibits MCL-1, leading to BIM release, BAX/BAK activation, and apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Caption: Workflow for quantifying apoptosis in cancer cells after treatment with this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the pro-apoptotic activity of this compound.

Cell Viability Assay (MTS/MTT Assay)

This protocol is a common method for assessing the effect of a compound on cell proliferation and viability.

-

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTS or MTT reagent

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC50 value.

-

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

-

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Culture and treat cells with this compound as described above.

-

Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize it promptly.[11]

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

This protocol is used to demonstrate that this compound disrupts the interaction between MCL-1 and its binding partners (e.g., BIM).[5][7]

-

Materials:

-

Treated and control cell lysates

-

Anti-MCL-1 antibody

-

Protein A/G magnetic beads or agarose resin

-

Lysis buffer

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting (e.g., anti-BIM, anti-MCL-1)

-

-

Procedure:

-

Treat cells with this compound or vehicle control for a short duration (e.g., 1-4 hours).

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Pre-clear the lysates with protein A/G beads to reduce non-specific binding.

-

Incubate a portion of the lysate with an anti-MCL-1 antibody.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against MCL-1 and the expected interacting partners (e.g., BIM). A reduction in the amount of co-precipitated BIM in the this compound-treated sample indicates disruption of the MCL-1:BIM complex.[5]

-

This guide provides a comprehensive overview of the role of this compound in inducing apoptosis. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

References

- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 12. scispace.com [scispace.com]

A-1210477: A Potent and Selective MCL-1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key survival mechanism for many cancers and a significant contributor to resistance against various chemotherapeutic agents, including other BCL-2 family inhibitors like venetoclax. This makes MCL-1 a high-priority target for cancer drug development. A-1210477 was one of the first potent and highly selective small-molecule inhibitors of MCL-1, serving as a crucial tool for validating MCL-1 as a therapeutic target. This document provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound functions as a BH3 mimetic, meaning it mimics the action of pro-apoptotic BH3-only proteins (e.g., BIM, NOXA). It binds with high affinity to a hydrophobic groove on the MCL-1 protein, the same site that MCL-1 uses to sequester pro-apoptotic effector proteins like BIM.[1][2] By competitively occupying this groove, this compound displaces these pro-apoptotic partners.[1][3]

The release of proteins like BIM and BAK from MCL-1 initiates the downstream cascade of apoptosis.[4] Freed BAK can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP).[4][5] This event triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4][6] this compound has demonstrated the ability to induce these hallmarks of intrinsic apoptosis in cancer cell lines that are dependent on MCL-1 for survival.[7][8]

Figure 1: Role of MCL-1 in inhibiting apoptosis.

Figure 2: Mechanism of this compound inducing apoptosis.

Quantitative Bioactivity Data

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The data below is compiled from multiple studies.

Table 1: Binding Affinity and Selectivity of this compound

| Target Protein | Binding Affinity (Ki) | Selectivity vs. MCL-1 |

|---|---|---|

| MCL-1 | 0.45 nM [3] | - |

| BCL-2 | > 660 nM[9] | > 1400-fold |

| BCL-XL | > 660 nM[9] | > 1400-fold |

| BCL-W | > 660 nM[9] | > 1400-fold |

| BFL-1 | > 660 nM[9] | > 1400-fold |

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Target Interaction | IC50 |

|---|---|---|

| TR-FRET | MCL-1 Binding | 26.2 nM[5][7] |

| Co-IP | MCL-1 / NOXA Interaction | ~ 1.0 µM[3] |

| Co-IP | MCL-1 / BIM Interaction | Low µM range |

Table 3: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result |

|---|---|---|---|---|

| H2110, H23 | Non-Small Cell Lung Cancer (NSCLC) | Cell Viability | IC50 | < 10 µM[3] |

| H929 | Multiple Myeloma | Apoptosis Induction | - | Induces apoptosis[7] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | Cell Viability | % Viability | 43% at 0.1 µM (72h)[2] |

| MV4-11 | Acute Myeloid Leukemia (AML) | Cell Viability | % Viability | 38% at 0.1 µM (72h)[2] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Cell Viability | % Viability | 46% at 0.1 µM (72h)[2] |

| HL-60 | Acute Myeloid Leukemia (AML) | Cell Viability | % Viability | 47% at 0.1 µM (72h)[2] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are protocols for key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding affinity of this compound to MCL-1. It relies on the transfer of energy between a donor fluorophore (Terbium) and an acceptor fluorophore. Disruption of the MCL-1/probe interaction by the inhibitor leads to a loss of the FRET signal.

Methodology:

-

Reagents & Buffer:

-

Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[7]

-

Proteins: GST-tagged human MCL-1, fluorescently-labeled Bak peptide (f-Bak).[7]

-

Detection Antibody: Terbium (Tb)-labeled anti-GST antibody.[7]

-

-

Procedure:

-

Add Assay Buffer, 1 nM GST-MCL-1, 100 nM f-Bak, and 1 nM Tb-labeled anti-GST antibody to the wells of a suitable microplate.[7]

-

Add this compound in a serial dilution to the wells.

-

Incubate the plate at room temperature for 60 minutes.[7]

-

Measure fluorescence on a compatible plate reader using a 340 nm excitation filter and emission filters for both the acceptor (f-Bak, 520 nm) and donor (Tb-anti-GST, 495 nm).[7]

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the emission ratio against the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.

-

References

- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 2. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medkoo.com [medkoo.com]

- 9. caymanchem.com [caymanchem.com]

The Structural Cornerstone of A-1210477's Potent and Selective MCL-1 Inhibition: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of A-1210477, a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and apoptosis-related research.

Abstract

This compound has emerged as a critical tool for dissecting the biological functions of MCL-1 and as a promising therapeutic lead. Its remarkable selectivity for MCL-1 over other B-cell lymphoma 2 (BCL-2) family members is a key attribute, minimizing off-target effects. This guide elucidates the precise molecular interactions that govern this selectivity, supported by quantitative binding data and detailed experimental protocols for key biochemical and biophysical assays.

Quantitative Analysis of this compound Binding Affinity and Selectivity

The potency and selectivity of this compound have been rigorously quantified using various biophysical and biochemical assays. The following table summarizes the binding affinities of this compound for MCL-1 and other key BCL-2 family proteins.

| Target Protein | Binding Affinity (Ki, nM) | Selectivity (fold vs. MCL-1) |

| MCL-1 | 0.454 [1] | 1 |

| BCL-2 | >660 | >1453 |

| BCL-xL | 132[2] | 291 |

| BCL-w | >2280 | >5022 |

| BFL-1 | >660 | >1453 |

Data compiled from competitive binding assays.

The Structural Basis for MCL-1 Selectivity

The high-resolution co-crystal structure of this compound in complex with MCL-1 (PDB ID: 5VKC and 8Y20) provides a detailed snapshot of the molecular interactions driving its potent and selective binding.[3][4] this compound binds to the canonical BH3-binding groove of MCL-1, a hydrophobic pocket that is essential for its anti-apoptotic function.

The selectivity of this compound arises from its ability to exploit the subtle but significant differences in the architecture and amino acid composition of the BH3-binding grooves among the BCL-2 family proteins. Key interactions include:

-

Hydrophobic Interactions: The inhibitor makes extensive hydrophobic contacts with residues lining the MCL-1 binding groove, a feature that contributes significantly to its high affinity.

-

Hydrogen Bonding: Specific hydrogen bonds are formed between this compound and key residues within the MCL-1 pocket, further stabilizing the complex.

-

Shape Complementarity: The overall shape and conformation of this compound are exquisitely complementary to the MCL-1 binding groove, allowing for a more favorable energetic fit compared to the grooves of other BCL-2 family members.

The binding groove of MCL-1 is notably more open and shallower compared to the more constrained grooves of BCL-2 and BCL-xL. This allows the bulkier chemical moieties of this compound to be accommodated more readily in MCL-1, a steric clash that would hinder its binding to other BCL-2 family proteins.

Mechanism of Action: Re-engaging Apoptosis

MCL-1 exerts its anti-apoptotic effect by sequestering pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, NOXA) and the effector proteins BAK and BAX. This prevents the latter from oligomerizing and forming pores in the mitochondrial outer membrane, a critical step in the intrinsic apoptosis pathway.

This compound, by competitively binding to the BH3 groove of MCL-1, displaces these pro-apoptotic partners. This liberation of BH3-only proteins and effectors triggers the downstream apoptotic cascade, leading to caspase activation and programmed cell death in MCL-1-dependent cancer cells.[2]

Caption: this compound inhibits MCL-1, leading to the release of pro-apoptotic proteins and subsequent apoptosis.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is a highly sensitive method for quantifying the binding of this compound to MCL-1 in a solution-based, homogeneous format.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled anti-GST antibody) to an acceptor fluorophore (e.g., fluorescently labeled peptide) when they are in close proximity. This compound competes with the fluorescently labeled peptide for binding to MCL-1, leading to a decrease in the FRET signal.

Materials:

-

GST-tagged MCL-1 protein

-

Fluorescently labeled BAK or NOXA BH3 peptide (e.g., f-Bak)

-

Terbium-labeled anti-GST antibody

-

This compound

-

Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5)[1]

-

384-well low-volume microplates

-

TR-FRET-capable plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add GST-tagged MCL-1 (final concentration ~1 nM).

-

Add the fluorescently labeled BH3 peptide (final concentration ~100 nM).

-

Add the terbium-labeled anti-GST antibody (final concentration ~1 nM).

-

Add the serially diluted this compound or vehicle control.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (acceptor).

-

Calculate the ratio of the acceptor to donor emission signals and plot the results against the inhibitor concentration to determine the IC50.

References

The Discovery and Development of A-1210477: A Potent and Selective Mcl-1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for many cancers and a prominent factor in resistance to various chemotherapies. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the key experiments and methodologies used to characterize its binding affinity, cellular activity, and induction of apoptosis. This document is intended to serve as a resource for researchers in oncology and drug discovery, providing detailed protocols and data to facilitate further investigation and application of Mcl-1 inhibitors.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals.[1] Mcl-1, a pro-survival member of this family, is frequently overexpressed in a wide range of hematological and solid tumors, contributing to cancer cell survival and resistance to therapy.[2] Consequently, the development of small-molecule inhibitors that directly target Mcl-1 has been a significant focus in oncology drug discovery. This compound emerged from these efforts as a potent and selective BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1 and neutralizing its anti-apoptotic function.[3][4]

Discovery and Preclinical Development

The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying small molecules that could disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners.[4] This was followed by a structure-guided optimization process to improve potency and selectivity. While this compound has demonstrated significant preclinical efficacy, its pharmacokinetic properties have limited its in vivo applications, positioning it primarily as a valuable tool compound for research.[5] Nevertheless, it has been instrumental in validating Mcl-1 as a therapeutic target and has shown synergistic effects when combined with other anti-cancer agents, such as the Bcl-2/Bcl-xL inhibitor navitoclax (ABT-263).[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and cellular potency.

Table 1: Binding Affinity of this compound for Mcl-1

| Parameter | Value | Assay Method | Reference |

| Kᵢ | 0.45 nM | Not Specified | [7] |

Table 2: Cellular Activity of this compound

| Cell Line | IC₅₀ | Assay Method | Reference |

| H2110 (NSCLC) | <10 µM | Cell Viability Assay | [7] |

| H23 (NSCLC) | <10 µM | Cell Viability Assay | [7] |

| HL-60 (AML) | ~0.1 µM (at 72h) | Real-Time-Glo™ MT Assay | [8] |

| MOLM-13 (AML) | ~0.1 µM (at 72h) | Real-Time-Glo™ MT Assay | [8] |

| MV4-11 (AML) | ~0.1 µM (at 72h) | Real-Time-Glo™ MT Assay | [8] |

| OCI-AML3 (AML) | ~0.1 µM (at 72h) | Real-Time-Glo™ MT Assay | [8] |

Table 3: Synergistic Activity of this compound with ABT-737 in AML Cell Lines (72h treatment)

| Cell Line | Viability with this compound (1µM) | Viability with ABT-737 (1µM) | Viability with Combination (1µM each) | Reference |

| MOLM-13 | 28% | 35% | 11% | [8] |

| MV4-11 | 27% | 33% | 10% | [8] |

| HL-60 | 29% | 32% | 13% | [8] |

Mechanism of Action and Signaling Pathway

This compound functions by directly binding to the BH3-binding groove of Mcl-1, thereby preventing Mcl-1 from sequestering pro-apoptotic proteins like Bim and Bak.[1][3] This disruption leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[2][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Co-Immunoprecipitation (Co-IP) for Mcl-1/Bim Interaction

This protocol is designed to assess the ability of this compound to disrupt the interaction between Mcl-1 and the pro-apoptotic protein Bim.

Materials:

-

Cancer cell lines (e.g., U937, THP-1)

-

This compound

-

Cell lysis buffer (e.g., 1% CHAPS, 150 mM NaCl, 20 mM Tris-HCl pH 7.5, with protease inhibitors)

-

Anti-Mcl-1 antibody (for immunoprecipitation)

-

Protein A/G agarose beads

-

Anti-Bim antibody (for Western blotting)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture cells to the desired density and treat with this compound or vehicle control for the specified time (e.g., 4 hours).

-

Harvest and lyse cells in ice-cold lysis buffer.

-

Clarify cell lysates by centrifugation.

-

Pre-clear lysates with protein A/G agarose beads.

-

Incubate a portion of the lysate with the anti-Mcl-1 antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Bim antibody to detect co-immunoprecipitated Bim.

Cell Viability Assay

This protocol measures the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HL-60, MOLM-13)

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., Real-Time-Glo™ MT Cell Viability Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Cytochrome c Release Assay

This assay determines whether this compound induces the release of cytochrome c from the mitochondria, a key event in apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Digitonin lysis buffer (for selective plasma membrane permeabilization)

-

Mitochondrial isolation kit (optional, for subcellular fractionation)

-

Anti-cytochrome c antibody

-

Western blotting reagents and apparatus

Procedure:

-

Treat cells with this compound or vehicle control.

-

Harvest cells and gently lyse with digitonin buffer to release the cytosolic fraction while keeping mitochondria intact.

-

Separate the cytosolic fraction from the mitochondrial pellet by centrifugation.

-

Alternatively, perform subcellular fractionation to obtain pure cytosolic and mitochondrial fractions.

-

Analyze the protein concentration of each fraction.

-

Resolve equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.

-

Perform a Western blot and probe with an anti-cytochrome c antibody to detect its presence in each fraction.

Caspase Activation Assay

This protocol measures the activation of executioner caspases (e.g., caspase-3) following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Caspase activity assay kit (e.g., colorimetric or fluorometric)

-

Plate reader

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells according to the assay kit protocol.

-

Add the caspase substrate to the cell lysates.

-

Incubate to allow for cleavage of the substrate by active caspases.

-

Measure the resulting colorimetric or fluorescent signal using a plate reader.

-

Quantify caspase activity relative to a standard curve or as a fold-change over the vehicle control.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Conclusion

This compound is a foundational tool compound in the study of Mcl-1 biology and the development of Mcl-1 inhibitors. Its high potency and selectivity have enabled the elucidation of the critical role of Mcl-1 in cancer cell survival. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers seeking to further investigate the therapeutic potential of targeting Mcl-1 in oncology. Future efforts in this area will likely focus on developing Mcl-1 inhibitors with improved pharmacokinetic properties suitable for clinical development, building upon the pioneering work done with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic anti-proliferative effects of combination of ABT-263 and MCL-1 selective inhibitor this compound on cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Investigating MCL-1 Dependency with A-1210477: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a common feature in a multitude of human cancers, contributing significantly to tumor survival and resistance to conventional chemotherapies. This dependency on MCL-1 for survival makes it a prime therapeutic target in oncology. A-1210477 is a potent and selective small-molecule inhibitor of MCL-1, which has emerged as a valuable chemical probe for investigating the biological consequences of MCL-1 inhibition and for validating it as a drug target.[1] This technical guide provides an in-depth overview of the methodologies used to investigate MCL-1 dependency using this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data related to the activity of this compound and its effects on cancer cells.

Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound

| Parameter | Value | Method | Reference |

| Ki for MCL-1 | 0.45 nM | Not Specified | [1] |

| IC50 for MCL-1-NOXA Interaction | ~1 µM | Not Specified | [1] |

Table 2: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HL-60 | Acute Myeloid Leukemia | < 10 | RealTime-Glo™ MT Assay | [2] |

| MOLM-13 | Acute Myeloid Leukemia | < 10 | RealTime-Glo™ MT Assay | [2] |

| MV4-11 | Acute Myeloid Leukemia | < 10 | RealTime-Glo™ MT Assay | [2] |

| OCI-AML3 | Acute Myeloid Leukemia | < 10 | RealTime-Glo™ MT Assay | [2] |

| H2110 | Non-Small Cell Lung Cancer | < 10 | Not Specified | [1] |

| H23 | Non-Small Cell Lung Cancer | < 10 | Not Specified | [1] |

| Various Cancer Cell Lines | Various | 10 - 50 | Crystal Violet Assay | [3] |

| HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet Assay | [3] |

| PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet Assay | [3] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet Assay | [3] |

Table 3: Effect of this compound on MCL-1 Protein Interactions and Apoptosis

| Experiment | Cell Line | Treatment | Observation | Reference |

| Co-Immunoprecipitation | HCC-1806 (Breast Cancer) | 10 µM this compound | Reduced amount of BIM co-immunoprecipitated with MCL-1. | [1] |

| Co-Immunoprecipitation | U937 (AML) | This compound | Disrupted the interaction between BIM and MCL-1. | [4] |

| Apoptosis Analysis | SKBR3 (Breast Cancer) | This compound or MCL-1 siRNA | Increased sub-G0/G1 DNA content, indicative of apoptosis. | [5] |

Experimental Protocols

Cell Viability Assay (RealTime-Glo™ MT Cell Viability Assay)

This protocol is adapted from the manufacturer's instructions and published studies.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (solubilized in DMSO)

-

RealTime-Glo™ MT Cell Viability Assay Kit (Promega)

-

White, opaque-walled 96-well plates

-

Plate-reading luminometer

Procedure:

-

Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

-

Treatment: Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

-

Reagent Preparation: On the day of reading, prepare the RealTime-Glo™ MT reagent according to the manufacturer's protocol by mixing the substrate and NanoLuc® enzyme.

-

Reagent Addition: Add 100 µL of the prepared reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

This protocol is a generalized procedure based on common laboratory practices.

Objective: To assess the effect of this compound on the interaction between MCL-1 and its binding partners (e.g., BIM, BAK, NOXA).

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-MCL-1 antibody for immunoprecipitation

-

Antibodies against MCL-1 and its binding partners for Western blotting

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-MCL-1 antibody to the lysate and incubate overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against MCL-1 and its expected binding partners.

Western Blot Analysis of Apoptosis Markers

This protocol provides a general framework for detecting apoptosis-related proteins.

Objective: To detect the cleavage of caspases and PARP as markers of apoptosis induction by this compound.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of cleaved caspases and PARP.

Mandatory Visualization

Caption: MCL-1 Signaling and Inhibition by this compound.

Caption: Workflow for Investigating MCL-1 Dependency.

Caption: Mechanism of Action of this compound.

References

The Selective MCL-1 Inhibitor A-1210477: A Technical Guide to its Induction of Mitochondrial Outer Membrane Permeabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Its mechanism of action culminates in the induction of the intrinsic apoptotic pathway, a critical component of which is Mitochondrial Outer Membrane Permeabilization (MOMP). This technical guide provides an in-depth analysis of the molecular events initiated by this compound that lead to MOMP, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Introduction

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of apoptosis. The pro-survival members, including BCL-2, BCL-xL, and MCL-1, sequester pro-apoptotic effector proteins like BAX and BAK, preventing their activation and subsequent permeabilization of the mitochondrial outer membrane. Overexpression of MCL-1 is a common mechanism of therapeutic resistance in various cancers. This compound is a highly selective BH3 mimetic that binds to MCL-1 with high affinity, disrupting its interaction with pro-apoptotic partners and triggering apoptosis. This document focuses specifically on the downstream effects of this inhibition on mitochondrial integrity.

Mechanism of Action: this compound and the Induction of MOMP

This compound's primary mechanism involves the competitive inhibition of the BH3-binding groove of MCL-1. This action liberates pro-apoptotic proteins, particularly BAK, from MCL-1 sequestration. The freed and activated BAK then oligomerizes in the mitochondrial outer membrane, forming pores that lead to MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol, activating the caspase cascade and executing apoptosis.[1][2]

Signaling Pathway of this compound-Induced MOMP

Figure 1: Signaling pathway of this compound-induced MOMP.

Quantitative Analysis of this compound-Induced MOMP

The efficacy of this compound in inducing MOMP can be quantified through various assays. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Assay | Reference |

| MCL-1 Binding Affinity (Ki) | 0.45 nM | Biochemical Assay | [3] |

| MCL-1 Inhibition (IC50) | ~1 µM (MCL-1/NOXA interaction) | Co-immunoprecipitation | [3] |

| Cell Viability (IC50) | <10 µM in H2110 and H23 NSCLC cell lines | Cell Viability Assay | [3] |

| Cell Viability (IC50) | 4.4 µM (median in BAK-bound to MCL-1 cell lines) | Annexin V Staining | [4] |

| Cell Viability (IC50) | 11 µM (median in cell lines where BAK is not bound to MCL-1) | Annexin V Staining | [4] |

Table 1: Potency and Efficacy of this compound.

| Cell Line | Treatment | Time Point | % of Cells with Cytochrome c Release | Reference |

| OPM2 | This compound (concentration not specified) | 4 hours | Increased compared to control | [1] |

| H23 | 10 µM BH3 peptides | 4 hours | Increased compared to control | [5] |

Table 2: this compound-Induced Cytochrome c Release. (Note: Specific percentages for this compound were not available in the reviewed literature, but a clear increase was demonstrated).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MOMP. The following sections provide protocols for key experiments.

Cytochrome c Release Assay (Immunofluorescence)

This method visualizes the translocation of cytochrome c from mitochondria to the cytosol.

Experimental Workflow for Cytochrome c Release Assay

Figure 2: Workflow for immunofluorescence-based cytochrome c release assay.

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with desired concentrations of this compound for various time points.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 or a digitonin-based buffer in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against cytochrome c diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain nuclei with DAPI, and mount coverslips on slides.

-

Imaging and Analysis: Visualize using a fluorescence microscope. Cells with intact mitochondria will show punctate cytochrome c staining, while apoptotic cells will exhibit diffuse cytosolic staining.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, which dissipates during MOMP. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Protocol:

-

Cell Culture and Treatment: Treat cells in suspension or adherent cultures with this compound.

-

JC-1 Staining: Resuspend cell pellets in media containing 2 µM JC-1 and incubate at 37°C for 15-30 minutes.

-

Washing: Wash cells with PBS to remove excess dye.

-

Flow Cytometry Analysis: Analyze cells using a flow cytometer with 488 nm excitation. Detect green fluorescence (monomers) in the FL1 channel (~529 nm) and red fluorescence (aggregates) in the FL2 channel (~590 nm).

-

Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

The Role of BAK in this compound-Mediated Apoptosis

Experimental evidence strongly indicates that the pro-apoptotic protein BAK is the critical effector of this compound-induced apoptosis. Silencing of BAK expression significantly inhibits cell death induced by this compound, whereas silencing of BAX has a minimal effect.[1] This highlights the specific dependency of this compound's efficacy on the liberation of BAK from MCL-1.

Logical Relationship between this compound, MCL-1, BAK, and Apoptosis

Figure 3: this compound's apoptotic effect is primarily mediated through BAK.

Conclusion

This compound effectively induces mitochondrial outer membrane permeabilization by selectively inhibiting MCL-1, leading to the release and activation of the pro-apoptotic protein BAK. This results in the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent caspase activation, culminating in apoptosis. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals studying the mechanism and application of MCL-1 inhibitors like this compound. The critical dependence on BAK for its apoptotic activity underscores the importance of understanding the specific BCL-2 family interactions within a given cellular context when developing targeted cancer therapies.

References

An In-Depth Technical Guide to the Cellular Pathways Affected by A-1210477 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a common mechanism of resistance to apoptosis in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action in inducing apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the MCL-1 pathway.

Introduction: The Role of MCL-1 in Apoptosis and Cancer

The intrinsic pathway of apoptosis is a tightly regulated process orchestrated by the B-cell lymphoma 2 (BCL-2) family of proteins. This family includes pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1). In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade. However, in response to cellular stress, pro-apoptotic "BH3-only" proteins are upregulated and bind to anti-apoptotic proteins, liberating effector proteins like BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in cell death.

MCL-1 is a critical anti-apoptotic protein that sequesters pro-apoptotic proteins, particularly BIM and BAK, thereby preventing apoptosis.[3] Its overexpression has been implicated in the survival and chemoresistance of numerous hematological malignancies and solid tumors. This compound is a highly selective BH3 mimetic that binds to the BH3-binding groove of MCL-1 with high affinity, disrupting its interaction with pro-apoptotic partners.[1][4]

Mechanism of Action of this compound

This compound treatment directly impacts the intrinsic apoptosis pathway by inhibiting MCL-1. This targeted inhibition leads to a cascade of downstream events culminating in programmed cell death.

Disruption of MCL-1/Pro-Apoptotic Protein Interactions

This compound competitively binds to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins such as BIM and BAK.[2][3] This disruption is a critical initiating event in the pro-apoptotic signaling cascade induced by this compound. Immunoprecipitation studies have shown that treatment with this compound reduces the amount of BIM co-immunoprecipitated with an MCL-1 antibody.[2]

Activation of the Intrinsic Apoptosis Pathway

The release of BIM and BAK from MCL-1 initiates the downstream apoptotic cascade. Liberated BAK can then oligomerize and form pores in the outer mitochondrial membrane, leading to MOMP. This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[5] Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[6][7]

References

- 1. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Constitutive BAK/MCL1 complexes predict paclitaxel and S63845 sensitivity of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of A-1210477: A Selective MCL-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of A-1210477, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This compound has been demonstrated to induce apoptosis in various cancer cell lines, particularly those dependent on MCL-1 for survival. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Activity and Selectivity

This compound is a small molecule inhibitor that binds with high affinity to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins such as BAK, BIM, and NOXA.[1][2][3] This disruption liberates pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and subsequent caspase activation.[2] this compound exhibits high selectivity for MCL-1 over other BCL-2 family members, minimizing off-target effects.[1]

Data Presentation

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Type | Notes |

| Ki (MCL-1) | 0.45 nM[4] | TR-FRET Binding Assay | High-affinity binding to MCL-1. |

| IC50 (MCL-1) | 26.2 nM[1] | TR-FRET Binding Assay | Potent inhibition of MCL-1. |

| IC50 (MCL-1-NOXA interaction) | ~1 µM[4] | Not Specified | Demonstrates disruption of protein-protein interaction. |

| Selectivity | >100-fold | TR-FRET Binding Assay | Highly selective for MCL-1 over other BCL-2 family members.[1] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Cell Viability) | Notes |

| NCI-H23 | Non-Small Cell Lung Cancer | <10 µM[4] | |

| H2110 | Non-Small Cell Lung Cancer | <10 µM[4] | |

| MV4-11 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive[5][6] | |

| MOLM-13 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive[5][6] | |

| HL-60 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive[5][6] | |

| OCI-AML3 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive[5] | This cell line has high MCL-1 levels and is insensitive to ABT-737.[5] |

| H929 | Multiple Myeloma | Not explicitly stated, but sensitive[1] | |

| SiHa | Cervical Cancer | IC50 > 10 µM (as single agent) | Synergistic effects observed with ABT-263.[7] |

| CaSki | Cervical Cancer | IC50 ~3.4 µM (as single agent) | Synergistic effects observed with ABT-263.[7] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding affinity of this compound to MCL-1.

Materials:

-

GST-tagged MCL-1 protein

-

Fluorescently-labeled Bak peptide (f-Bak)

-

Terbium-labeled anti-GST antibody (Tb-anti-GST)

-

This compound compound

-

Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, 1 mM DTT, pH 7.5.[1]

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a solution of GST-tagged MCL-1 (1 nM) and f-Bak (100 nM) in the assay buffer.[1]

-

Add Tb-anti-GST antibody to a final concentration of 1 nM.[1]

-

Serially dilute this compound to the desired concentrations.

-

In a 384-well plate, add the MCL-1/f-Bak/antibody mixture.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for 60 minutes.[1]

-

Measure the TR-FRET signal on a compatible plate reader using an excitation wavelength of 340 nm and emission wavelengths of 520 nm (f-Bak) and 495 nm (Tb-anti-GST).[1]

-

The ratio of the emission signals is used to determine the degree of binding and calculate Ki and IC50 values.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MV4-11, NCI-H23)

-

Complete cell culture medium

-

This compound compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is from 0.001 µM to 30 µM.[1]

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO as a control.

-

Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified CO2 incubator.[1]

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.

-

Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Mandatory Visualizations

Caption: Mechanism of action of this compound in inducing apoptosis.

Caption: Experimental workflow for the TR-FRET binding assay.

Caption: Logical flow of this compound-induced apoptosis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Synergistic anti-proliferative effects of combination of ABT-263 and MCL-1 selective inhibitor this compound on cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A-1210477: A Potent and Selective MCL-1 Inhibitor for Inducing Apoptosis in Cancer Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

A-1210477 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2][3] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic pathway of apoptosis.[4] Overexpression of MCL-1 is a common feature in various human cancers and is associated with resistance to conventional chemotherapy and targeted therapies.[2][3][5] this compound binds to the BH3-binding groove of MCL-1 with high affinity, disrupting its interaction with pro-apoptotic proteins such as BAK, BIM, and NOXA.[5][6] This disruption leads to the activation of the apoptotic cascade, culminating in cancer cell death.[6] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability and apoptosis.

Mechanism of Action

This compound selectively binds to MCL-1, preventing it from sequestering pro-apoptotic proteins. This leads to the activation of BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, activating caspases and executing the apoptotic program.[4][6]

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound in various cancer cell lines.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Reference |

| Ki for MCL-1 | 0.45 nM | [1] |

| IC50 for MCL-1-NOXA interaction | ~1 µM | [1] |

| IC50 for cell viability (H2110 NSCLC) | <10 µM | [1] |

| IC50 for cell viability (H23 NSCLC) | <10 µM | [1] |

Table 2: Effects of this compound on Acute Myeloid Leukemia (AML) Cell Lines [7][8]

| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on Cell Viability |

| HL-60 | 0.1, 1.0, 5.0, 10.0 | 72 hours | Significant decrease at all concentrations |

| MOLM-13 | 0.1, 1.0, 5.0, 10.0 | 72 hours | Significant decrease at all concentrations |

| MV4-11 | 0.1, 1.0, 5.0, 10.0 | 72 hours | Significant decrease at all concentrations |

| OCI-AML3 | 0.1, 1.0, 5.0, 10.0 | 72 hours | Significant decrease at all concentrations |

Experimental Protocols

General Guidelines for this compound Preparation and Storage

-

Solubilization: this compound is typically solubilized in dimethyl sulfoxide (DMSO) to prepare a stock solution.[7]

-

Storage: Store the DMSO stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assay

This protocol describes how to assess the effect of this compound on cancer cell viability using a tetrazolium-based assay (e.g., MTS) or an ATP-based assay (e.g., Real-Time-Glo™).[7][9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dovepress.com [dovepress.com]

- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Determining the Potency of A-1210477: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic pathway of apoptosis.[3] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to chemotherapy.[3][4] this compound, as a BH3 mimetic, binds to the BH3-binding groove of MCL-1 with high affinity, displacing pro-apoptotic proteins such as BIM and BAK.[5][6] This disruption triggers a cascade of events leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[3][6]

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a compound and is essential for preclinical drug development. This document outlines the necessary protocols for cell-based assays to generate reliable and reproducible IC50 data.

Data Presentation: this compound IC50 Values in Cancer Cell Lines

The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay type, and experimental conditions such as incubation time.

| Cancer Type | Cell Line | IC50 (µM) | Assay Type | Incubation Time (hours) | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | H2110 | < 10 | Cell Viability | 72 | [1][7] |

| Non-Small Cell Lung Cancer (NSCLC) | H23 | < 10 | Cell Viability | 72 | [1][7] |

| Acute Myeloid Leukemia (AML) | HL-60 | ~0.1 | Cell Viability | 72 | [8][9] |

| Acute Myeloid Leukemia (AML) | MOLM-13 | ~0.1 | Cell Viability | 72 | [8][9] |

| Acute Myeloid Leukemia (AML) | MV4-11 | ~0.1 | Cell Viability | 72 | [8][9] |

| Acute Myeloid Leukemia (AML) | OCI-AML3 | ~0.1 | Cell Viability | 72 | [8][9] |

| Multiple Myeloma | H929 | Not specified | Apoptosis Induction | 48 | [2] |

| Breast Cancer | SKBR3 | Not specified | Apoptosis Induction | Not specified | [2] |

*Note: The referenced studies for AML cell lines demonstrated a significant decrease in cell viability at 0.1 µM after 72 hours, suggesting an IC50 value in this range.[8][9] Another source states a general biochemical IC50 of 26.2 nM.[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for determining the IC50 of this compound, the following diagrams are provided.

Caption: this compound inhibits MCL-1, leading to apoptosis.

Caption: Experimental workflow for IC50 determination.

Experimental Protocols

The following are detailed protocols for commonly used assays to determine the IC50 of this compound.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11][12]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration is 10 µM, with 2- to 10-fold dilutions.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[2]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Incubate the plate for at least 4 hours at 37°C, or overnight, to ensure complete solubilization.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-